(Benzylammonio)trifluoroborate
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Overview
Description
(Benzylammonio)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. It is a member of the organotrifluoroborate family, which are known for their stability and ease of handling. These compounds are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Benzylammonio)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction can be represented as: [ \text{RB(OH)₂} + \text{KHF₂} \rightarrow \text{K[RBF₃]} + \text{H₂O} ] This method is safe, rapid, and scalable, providing good to excellent yields of analytically pure product .
Industrial Production Methods: Industrial production of organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The scalability of the process makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (Benzylammonio)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate anion.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(Benzylammonio)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzylammonio)trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers the organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium Trifluoroborate: Similar in structure but with potassium as the cation.
Sodium Trifluoroborate: Similar but with sodium as the cation.
Lithium Trifluoroborate: Similar but with lithium as the cation.
Uniqueness: (Benzylammonio)trifluoroborate is unique due to its specific cation, which can influence its reactivity and stability. The presence of the benzylammonio group can provide additional functionalization opportunities, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(benzylazaniumyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BF3N/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQQJDPQLJAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([NH2+]CC1=CC=CC=C1)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-99-1 |
Source
|
Record name | (T-4)-(Benzenemethanamine)trifluoroboron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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